Benzyl (azetidin-1-ylsulfonyl)carbamate Benzyl (azetidin-1-ylsulfonyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13905687
InChI: InChI=1S/C11H14N2O4S/c14-11(12-18(15,16)13-7-4-8-13)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,14)
SMILES:
Molecular Formula: C11H14N2O4S
Molecular Weight: 270.31 g/mol

Benzyl (azetidin-1-ylsulfonyl)carbamate

CAS No.:

Cat. No.: VC13905687

Molecular Formula: C11H14N2O4S

Molecular Weight: 270.31 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (azetidin-1-ylsulfonyl)carbamate -

Specification

Molecular Formula C11H14N2O4S
Molecular Weight 270.31 g/mol
IUPAC Name benzyl N-(azetidin-1-ylsulfonyl)carbamate
Standard InChI InChI=1S/C11H14N2O4S/c14-11(12-18(15,16)13-7-4-8-13)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,14)
Standard InChI Key SUODQWSZHPPSAE-UHFFFAOYSA-N
Canonical SMILES C1CN(C1)S(=O)(=O)NC(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Benzyl (azetidin-1-ylsulfonyl)carbamate belongs to the class of sulfonamide-carbamate hybrids. Its molecular structure comprises three key components:

  • Benzyl group: A phenylmethyl moiety (C₆H₅CH₂–) providing hydrophobic character.

  • Carbamate functional group: A carbonyloxyamine (–OCONH–) bridge that enhances stability and modulates reactivity.

  • Azetidin-1-ylsulfonyl group: A four-membered azetidine ring (C₃H₆N–) fused to a sulfonyl (–SO₂–) group, introducing conformational rigidity and electrophilic sites .

Table 1: Molecular Data for Benzyl (azetidin-1-ylsulfonyl)carbamate

PropertyValue/DescriptionSource
CAS Number1271835-78-9
Molecular FormulaC₁₁H₁₃N₂O₄S (inferred from analogs)
Molecular Weight285.30 g/mol (calculated)
Purity≥95%
AppearanceWhite to off-white solid

The azetidine ring’s strained geometry and sulfonyl group’s electron-withdrawing properties influence the compound’s reactivity, making it a versatile intermediate in organic synthesis .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of Benzyl (azetidin-1-ylsulfonyl)carbamate typically involves multi-step protocols leveraging sulfonylation and carbamate coupling reactions. A representative route, adapted from Johnston et al. , proceeds as follows:

  • Azetidine Activation:
    Azetidine is functionalized via sulfonylation using sulfonyl chlorides under basic conditions. For example, trifluoromethanesulfonic anhydride may be employed to generate reactive intermediates like benzyl 3-(trifluoromethylsulfonyloxy)azetidine-1-carboxylate .

  • Carbamate Formation:
    The sulfonylated azetidine is reacted with benzyl chloroformate in the presence of a base (e.g., potassium carbonate) to install the carbamate group. Solvents such as dichloromethane or acetonitrile are used to facilitate nucleophilic substitution .

  • Purification:
    Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) yields the pure product, as confirmed by NMR and mass spectrometry .

Challenges and Modifications

  • Ring Strain: The azetidine ring’s instability under acidic conditions necessitates mild reaction temperatures (0–25°C) .

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis may be required to achieve enantiopure derivatives, as demonstrated in GlyT1 inhibitor syntheses .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to the hydrophobic benzyl group .

  • Stability: Stable at room temperature under inert atmospheres but susceptible to hydrolysis in acidic or alkaline media, releasing CO₂ and azetidine sulfonamide byproducts .

Spectroscopic Data

  • IR Spectroscopy: Characteristic peaks include ν(C=O) at ~1700 cm⁻¹ (carbamate) and ν(S=O) at ~1350–1150 cm⁻¹ (sulfonyl) .

  • ¹H NMR: Key signals include benzyl aromatic protons (δ 7.3–7.4 ppm), azetidine CH₂ groups (δ 3.5–4.5 ppm), and NH protons (δ 5.4–6.0 ppm) .

Pharmacological and Industrial Applications

Antimicrobial Activity

Sulfonamide-carbamate hybrids exhibit broad-spectrum antimicrobial properties. For instance, structurally related compounds inhibit bacterial dihydropteroate synthase (DHPS), a folate biosynthesis enzyme . While direct data on Benzyl (azetidin-1-ylsulfonyl)carbamate is limited, its sulfonamide moiety suggests potential utility against Gram-positive pathogens .

Enzyme Inhibition

The title compound’s sulfonyl group may act as a zinc-binding motif in carbonic anhydrase inhibition, a mechanism explored in antiglaucoma and anticancer drug design . Molecular docking studies of analogs reveal favorable interactions with enzyme active sites .

Synthetic Intermediate

This compound serves as a precursor for:

  • GlyT1 Inhibitors: Johnston et al. utilized azetidine sulfonamides to synthesize neuromodulators targeting glycine transporters.

  • Peptide Mimetics: The carbamate group enables conjugation to amino acids, generating protease-resistant analogs .

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